tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-amino-3-iodophenyl)methyl]carbamate: is an organic compound with the molecular formula C11H14INO2. It is a white solid with a distinctive odor and is soluble in common organic solvents and acids. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with 4-iodoaniline.
Reaction with Dimethyl Sulfoxide (DMSO): 4-iodoaniline is reacted with dimethyl sulfoxide to generate the intermediate.
Addition of tert-Butoxycarbonyl Chloride: Under basic conditions, tert-butoxycarbonyl chloride is added to the intermediate to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-amino-3-iodophenyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amino group.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Chemistry: tert-Butyl N-[(4-amino-3-iodophenyl)methyl]carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of iodine-containing molecules on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
- tert-Butyl N-[(4-iodophenyl)methyl]carbamate
- tert-Butyl N-[(4-amino-2-iodophenyl)methyl]carbamate
- tert-Butyl N-[(4-amino-3-bromophenyl)methyl]carbamate
Comparison:
- tert-Butyl N-[(4-iodophenyl)methyl]carbamate: Lacks the amino group, making it less reactive in certain biological applications.
- tert-Butyl N-[(4-amino-2-iodophenyl)methyl]carbamate: The position of the iodine atom affects its reactivity and binding properties.
- tert-Butyl N-[(4-amino-3-bromophenyl)methyl]carbamate: Bromine is less reactive than iodine, leading to different reactivity and selectivity in chemical reactions .
Properties
CAS No. |
152918-49-5 |
---|---|
Molecular Formula |
C12H17IN2O2 |
Molecular Weight |
348.2 |
Purity |
95 |
Origin of Product |
United States |
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